molecular formula C7H10O4 B14235590 (3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid CAS No. 232952-17-9

(3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid

Cat. No.: B14235590
CAS No.: 232952-17-9
M. Wt: 158.15 g/mol
InChI Key: VOPWVSIKLIVPKB-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is an organic compound with a unique structure characterized by two hydroxyl groups and a carboxylic acid group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid typically involves the use of cyclohexene as a starting material. One common method involves the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) followed by oxidative cleavage with sodium periodate (NaIO4). The resulting diol is then subjected to further oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of greener reagents and catalysts is often explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of cyclohexane-1,3-dione or cyclohexane-1,3-dialdehyde.

    Reduction: Formation of (3R,5R)-3,5-dihydroxycyclohex-1-ene-1-methanol.

    Substitution: Formation of (3R,5R)-3,5-dihalocyclohex-1-ene-1-carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its hydroxyl and carboxylic acid groups make it a versatile intermediate in the synthesis of natural products and pharmaceuticals.

Medicine

In medicine, this compound derivatives have potential therapeutic applications. They can be used in the development of drugs targeting specific enzymes or receptors due to their ability to interact with biological molecules.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for the creation of cross-linked networks, enhancing the properties of the resulting materials.

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-3,5-Dihydroxycyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring.

    (3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

(3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on a cyclohexene ring

Properties

CAS No.

232952-17-9

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(3R,5R)-3,5-dihydroxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H10O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1,5-6,8-9H,2-3H2,(H,10,11)/t5-,6+/m0/s1

InChI Key

VOPWVSIKLIVPKB-NTSWFWBYSA-N

Isomeric SMILES

C1[C@@H](CC(=C[C@@H]1O)C(=O)O)O

Canonical SMILES

C1C(CC(=CC1O)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.